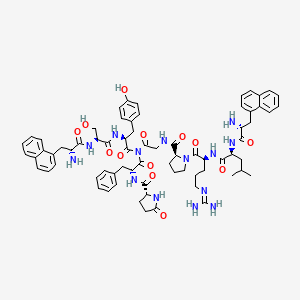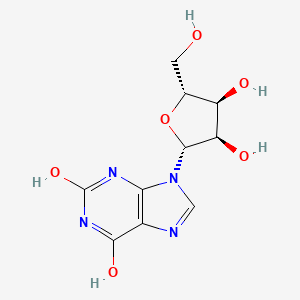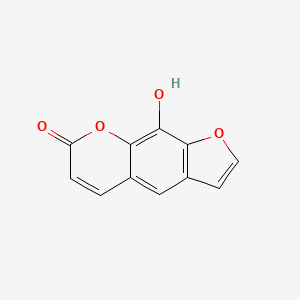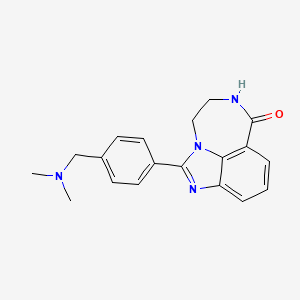![molecular formula C22H16N2O2 B1684262 2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone CAS No. 2387-03-3](/img/structure/B1684262.png)
2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-dihydroxy-1,1’-naphthalazine typically involves the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 2,2’-dihydroxy-1,1’-naphthalazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dihydroxy-1,1’-naphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,2’-Dihydroxy-1,1’-naphthalazine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in fluorescence microscopy to study cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized as a colorant in plastics, textiles, and coatings due to its high photostability.
Mechanism of Action
The mechanism of action of 2,2’-dihydroxy-1,1’-naphthalazine involves its ability to undergo excited state intramolecular proton transfer (ESIPT). This process is responsible for its fluorescence properties. The compound’s molecular targets include cellular structures that can be visualized using fluorescence microscopy. The pathways involved in its mechanism of action are primarily related to its photophysical properties .
Comparison with Similar Compounds
1,1’-Naphthalazine: A closely related molecule with similar structural features but different fluorescence properties.
2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of 2,2’-dihydroxy-1,1’-naphthalazine.
Quinone Derivatives: Oxidation products of 2,2’-dihydroxy-1,1’-naphthalazine.
Uniqueness: 2,2’-Dihydroxy-1,1’-naphthalazine is unique due to its bright yellow color, high photostability, and ability to undergo ESIPT, which distinguishes it from other organic pigments. Its fluorescence properties make it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
2387-03-3 |
|---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[(E)-[(E)-(2-hydroxynaphthalen-1-yl)methylidenehydrazinylidene]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H16N2O2/c25-21-11-9-15-5-1-3-7-17(15)19(21)13-23-24-14-20-18-8-4-2-6-16(18)10-12-22(20)26/h1-14,25-26H/b23-13+,24-14+ |
InChI Key |
SYRBOMODLUADBZ-RNIAWFEPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C(C=CC2=C1)O)/C=N/N=C/C3=C(C=CC4=CC=CC=C34)O |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN=CC3=C(C=CC4=CC=CC=C43)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN=CC3=C(C=CC4=CC=CC=C43)O)O |
Appearance |
Solid powder |
| 2387-03-3 | |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Yellow 101 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chloroanilino)methyl]-N,N-diethylaniline](/img/structure/B1684180.png)

![N-[[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamoyl]benzamide](/img/structure/B1684182.png)


![[(2R,3R,4R)-3,4-diacetyloxy-5-(4,6-dimethyl-9-oxoimidazo[1,2-a]purin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1684186.png)
![(2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5R,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B1684188.png)






